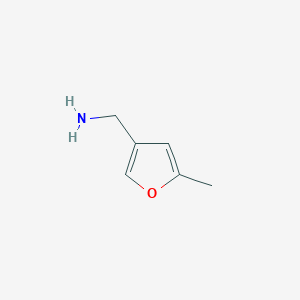

(5-Methylfuran-3-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-methylfuran-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-2-6(3-7)4-8-5/h2,4H,3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEWFVSQKKVQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Methylfuran 3 Yl Methanamine

Reactivity Profiles of the Aminomethyl Moiety

The aminomethyl group attached to the furan (B31954) ring at the 3-position is a key driver of the molecule's reactivity, primarily due to the nucleophilic nature of the nitrogen atom.

The primary amine function in (5-Methylfuran-3-yl)methanamine possesses a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. This inherent nucleophilicity allows it to readily attack electrophilic centers, initiating a variety of chemical transformations. The basicity of the amine is influenced by the electron-donating nature of the furan ring, which can modulate its reactivity in different chemical environments. This nucleophilic character is fundamental to many of the derivatization reactions the compound undergoes. For instance, the amine group can participate in reactions such as Michael additions and the opening of epoxide rings.

The nucleophilic amine of this compound is readily derivatized through common reactions such as acylation and alkylation, allowing for the introduction of a wide range of functional groups and the synthesis of diverse compound libraries.

Acylation: The reaction of this compound with acylating agents such as acid chlorides, anhydrides, or activated esters leads to the formation of the corresponding amides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct. For example, reaction with an acyl chloride would yield an N-acyl-(5-methylfuran-3-yl)methanamine.

Alkylation: The amine group can also undergo alkylation with alkyl halides or other alkylating agents. This reaction introduces alkyl substituents onto the nitrogen atom, leading to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. Reductive amination, a two-step process involving the initial formation of an imine with an aldehyde or ketone followed by reduction, is another effective method for the N-alkylation of this compound.

Table 1: Examples of Amine Derivatization Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-((5-Methylfuran-3-yl)methyl)acetamide |

| Alkylation | Methyl iodide | N-Methyl-(5-methylfuran-3-yl)methanamine |

| Reductive Amination | Benzaldehyde, then NaBH₄ | N-Benzyl-(5-methylfuran-3-yl)methanamine |

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and also capable of undergoing reduction to its saturated analogue.

The furan ring is more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen atom. In this compound, the positions for electrophilic attack are influenced by the directing effects of both the methyl group at the 5-position and the aminomethyl group at the 3-position. The methyl group is an activating, ortho-para directing group, while the aminomethyl group's directing effect can be more complex. Generally, electrophilic substitution on furan rings occurs preferentially at the α-positions (2 and 5) if available. In this case, with the 5-position occupied by a methyl group, the 2-position is a likely site for substitution. However, the directing effect of the 3-substituent and steric hindrance can influence the regioselectivity, potentially leading to substitution at the 4-position as well.

Lithiation of the furan ring followed by quenching with an electrophile is a powerful method for achieving regioselective substitution. The position of lithiation can be controlled by the choice of base and reaction conditions, often directed by the existing substituents. For 3-substituted furans, lithiation can occur at the 2- or 5-position depending on the nature of the substituent.

The furan ring can be reduced to the corresponding tetrahydrofuran (B95107) (THF) ring through catalytic hydrogenation. This transformation is significant as it converts the planar, aromatic furan into a three-dimensional, saturated heterocyclic system, which is a common scaffold in many natural products and pharmaceuticals. The hydrogenation typically requires a metal catalyst, such as palladium, platinum, nickel, or ruthenium, under a hydrogen atmosphere. google.com The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, can influence the selectivity of the reaction, potentially allowing for the partial or complete saturation of the furan ring. For instance, milder conditions may favor the reduction of other functional groups present in the molecule while preserving the furan ring, whereas more forcing conditions are generally required for the hydrogenation of the aromatic ring itself. The presence of the aminomethyl group may also influence the catalytic activity and selectivity through coordination with the metal center.

Table 2: General Conditions for Furan Ring Hydrogenation

| Catalyst | Typical Conditions | Product |

|---|---|---|

| Pd/C | H₂ (1-50 atm), RT-100 °C, various solvents (e.g., EtOH, EtOAc) | (5-Methyltetrahydrofuran-3-yl)methanamine |

| PtO₂ (Adams' catalyst) | H₂ (1-3 atm), RT, various solvents (e.g., EtOH, AcOH) | (5-Methyltetrahydrofuran-3-yl)methanamine |

| Raney Ni | H₂ (high pressure), elevated temperature, various solvents | (5-Methyltetrahydrofuran-3-yl)methanamine |

| Ru/C | H₂ (high pressure), elevated temperature, various solvents | (5-Methyltetrahydrofuran-3-yl)methanamine |

Participation in Cascade and Multicomponent Reactions

The dual reactivity of this compound makes it an excellent substrate for cascade and multicomponent reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials. frontiersin.orgrsc.org

A notable example of a cascade reaction involving a furan-based amine is the Pictet-Spengler reaction. While direct examples with this compound are not extensively documented, the closely related 2-(5-methylfuran-2-yl)ethanamine has been shown to undergo a Pictet-Spengler cyclization with various aldehydes in the presence of an acid catalyst. beilstein-journals.org This reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the electron-rich furan ring to form a new six-membered ring, resulting in a tetrahydrofuro[3,2-c]pyridine scaffold. beilstein-journals.org It is conceivable that this compound could participate in similar intramolecular cyclizations if tethered to a suitable electrophile, or in intermolecular versions under appropriate conditions.

Multicomponent reactions (MCRs) are another area where the reactivity of this compound can be exploited. researchgate.net As a primary amine, it can serve as a key component in a variety of named MCRs, such as the Ugi, Passerini, and Mannich reactions. nih.gov In these reactions, the amine, along with other starting materials like a carbonyl compound, an isocyanide, and a carboxylic acid (in the case of the Ugi reaction), would combine in a one-pot process to generate a highly functionalized product. The furan moiety would be incorporated into the final structure, offering a versatile handle for further synthetic manipulations.

Table 3: Potential Cascade and Multicomponent Reactions

| Reaction Name | Reactant Type | Key Intermediate/Process | Potential Product Scaffold |

|---|---|---|---|

| Pictet-Spengler Reaction | Aldehyde | Iminium ion formation and intramolecular electrophilic attack by the furan ring | Tetrahydrofuro-annulated pyridines |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-aminoacyl amide formation | Complex acyclic peptide-like structures |

| Mannich Reaction | Aldehyde, Enolizable Carbonyl Compound | Aminomethylation of the carbonyl compound | β-amino carbonyl compounds |

Mechanistic Investigations in 5 Methylfuran 3 Yl Methanamine Synthesis and Reactions

Elucidation of Catalactic Reaction Mechanisms

The conversion of furan-based compounds to amines like (5-Methylfuran-3-yl)methanamine often involves a cascade of reactions, where the elucidation of the catalytic mechanism is key to controlling the product distribution.

Reductive amination is a cornerstone for the synthesis of this compound from its corresponding aldehyde, 5-methylfurfural. This process is a cascade reaction that initiates with the condensation of the carbonyl compound with an amine or ammonia (B1221849) to form an imine intermediate. acs.orgpsu.edu This imine is then subsequently reduced to the final amine product. acs.org The formation of the imine is a critical step and can be facilitated by acid sites on the catalyst, while the reduction of the imine is promoted by metal sites. dtu.dk

For instance, in the reductive amination of furfural (B47365), a related furanic aldehyde, time-dependent reaction profiles have provided indirect evidence for the formation of a Schiff base type intermediate. psu.edu At lower temperatures, this intermediate was observed in higher concentrations, while increasing the temperature favored the formation of the final furfurylamine (B118560) product. psu.edu This highlights the delicate balance of reaction conditions required to steer the reaction towards the desired amine via the imine intermediate.

The stability of the furan (B31954) ring is a significant factor in the synthesis of furan-based compounds. However, under certain catalytic conditions, C-O bond cleavage within the furan ring can occur. This process, often referred to as hydrogenolysis, can lead to the formation of ring-opened byproducts. The mechanism of C-O bond cleavage is complex and can be influenced by the catalyst, solvent, and reaction conditions.

In some cases, the C-O bond cleavage is a desired transformation. For example, in the conversion of furfural to cyclopentanone, a tandem reaction involving hydrogenation of the furan ring followed by rearrangement and dehydration occurs. However, in the synthesis of this compound, preserving the furan ring is essential.

Studies on related furanic systems have shown that the mechanism can involve the initial hydrogenation of the furan ring, followed by C-O bond scission. The nature of the metal catalyst plays a crucial role in determining the selectivity of this process. For instance, certain metal catalysts are known to be more active for C-O bond hydrogenolysis than others.

Identification and Characterization of Reaction Intermediates (e.g., imine oligomers)

The direct detection and characterization of reaction intermediates in the synthesis of this compound can be challenging due to their transient nature. psu.edu However, studies on analogous systems have provided insights into the types of intermediates that may be formed. In the direct reductive amination of 2,5-diformylfuran (DFF) to 2,5-bis(aminomethyl)furan (B21128) (BAF), oligomeric imine species have been identified as key intermediates. scirp.orgscirp.org

These oligomers, including trimers and tetramers, are formed through the condensation of DFF, the di-imine intermediate, and the final BAF product. scirp.org The formation of these cyclic and linear oligomeric imine species is a significant side reaction that can impact the yield of the desired monomeric diamine. scirp.org The trans-imination of these bridge imine groups with ammonia is considered an important step for the selective formation of the monomeric diamine. scirp.org

The characterization of these intermediates often relies on techniques such as MALDI-MS analysis, which can provide evidence for the presence of these higher molecular weight species. scirp.org Understanding the formation and reactivity of these oligomeric intermediates is crucial for developing strategies to minimize their formation and maximize the yield of the desired aminomethylfuran.

Kinetic Studies of Aminomethylfuran Formation

Kinetic studies are essential for understanding the rates of the various elementary steps in the formation of aminomethylfurans and for optimizing reaction conditions. The formation of these amines often follows complex kinetics due to the multiple reaction steps and potential side reactions.

For example, studies on the formation of 5-hydroxymethylfurfural (B1680220) (HMF), a precursor to many furan derivatives, have shown that its formation can follow either first-order or zero-order kinetics depending on the specific reaction system and the presence of other components. pan.olsztyn.pl The rate of HMF formation is also significantly influenced by temperature and the concentration of reactants. pan.olsztyn.pl

In the context of reductive amination, kinetic profiles can help to elucidate the reaction pathway. For instance, by monitoring the concentrations of reactants, intermediates, and products over time, it is possible to infer the relative rates of imine formation and hydrogenation. psu.edu Such studies have shown that temperature plays a critical role, with lower temperatures favoring the accumulation of the imine intermediate and higher temperatures promoting its conversion to the amine. psu.edu

The effect of various reaction parameters on the yield of the final amine product can be systematically investigated through kinetic studies. For instance, in the reductive amination of 2,5-diformylfuran, the effects of water content, reaction temperature, and hydrogen pressure on the yield of 2,5-bis(aminomethyl)furan have been examined. scirp.org These studies revealed that the reaction rate and selectivity are highly sensitive to these parameters.

Role of Catalyst Structure in Mechanistic Pathways

The choice of the metal itself is critical. Different metals exhibit varying activities and selectivities for the hydrogenation of carbonyl groups versus imine groups. psu.edu For instance, in the reductive amination of furfural, various noble metal catalysts supported on different materials have been screened to identify the most suitable catalyst for achieving high selectivity towards furfurylamine. psu.edu

Furthermore, the physical structure of the catalyst, such as its surface area and pore size, can also influence the reaction. A high surface area can provide more active sites for the reaction to occur. scirp.org In the case of the reductive amination of 2,5-diformylfuran, an acid-treated Nickel-Raney catalyst with a larger surface area and a higher proportion of Ni(0) species exhibited superior performance. scirp.orgscirp.org

Derivatization Strategies and Synthetic Applications of 5 Methylfuran 3 Yl Methanamine

Design and Synthesis of Novel (5-Methylfuran-3-yl)methanamine Derivatives

The chemical reactivity of this compound is dominated by the nucleophilic character of its primary amino group and the aromatic nature of the 5-methylfuran ring. These two functional groups serve as handles for extensive derivatization, allowing for the design and synthesis of a wide array of novel molecules.

The primary amine group readily undergoes standard transformations such as N-acylation, N-alkylation, N-sulfonylation, and reductive amination to form amides, secondary or tertiary amines, sulfonamides, and other derivatives. For instance, condensation reactions with isocyanates or their precursors can yield urea-based derivatives, a common motif in pharmacologically active compounds. nih.gov The synthesis of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives as SIRT2 inhibitors illustrates this approach, where various amines were condensed with aromatic compounds to produce a library of urea-containing molecules. nih.govmdpi.com

Functionalization of the furan (B31954) ring itself, while less straightforward than derivatizing the amine, offers further opportunities for modification. Strategies to functionalize the 3-position of furans often require multi-step synthetic sequences. researchgate.net One effective method involves the conversion of furan-3-carboxylic acid into amides, which are structural analogs of derivatized this compound. researchgate.net Furthermore, cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce aryl or other substituents onto the furan ring, as demonstrated in the synthesis of various (5-phenylfuran-2-yl)methanamine derivatives. nih.gov

Below is a table of representative derivative types that can be synthesized from this compound or its isomers, highlighting the versatility of this scaffold.

| Derivative Type | Synthetic Strategy | Potential Application | Reference Example (Isomer may vary) |

| N-Aryl/Alkyl Amides | Acylation with acyl chlorides or carboxylic acids | Pharmaceutical intermediates, material science | Synthesis of 1,5-substituted pyrrolidin-2-ones |

| N-Sulfonamides | Reaction with sulfonyl chlorides | Antibacterial agents, enzyme inhibitors | Synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives |

| Ureas | Reaction with isocyanates or triphosgene/amines | Enzyme inhibitors, receptor ligands | SIRT2 Inhibitors |

| Secondary/Tertiary Amines | Reductive amination, N-alkylation with alkyl halides | Ligand development, complex molecule synthesis | N-Benzyl-1-(2-ethyl-5-methylfuran-3-yl)methanamine |

| Ring-Functionalized Furans | Suzuki or other cross-coupling reactions | Medicinal chemistry, materials science | (5-Phenylfuran-2-yl)methanamine derivatives |

Table 1: Representative Strategies for the Derivatization of this compound.

Synthetic Utility in Organic Synthesis

The structural attributes of this compound make it a highly valuable synthon in organic chemistry.

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound and its isomers are frequently utilized as such building blocks in medicinal chemistry and materials science. smolecule.comwhiterose.ac.uk Its bifunctional nature allows it to connect two different parts of a target molecule or to be elaborated into more complex scaffolds.

For example, furan-containing building blocks are integral to the synthesis of sophisticated molecules like the halichondrins, a class of marine natural products. google.com In a more direct application, the related (R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine serves as a key building block in the synthesis of a fluorescent tracer for the CCR7 chemokine receptor, demonstrating the utility of the aminomethylfuran motif in constructing complex biological probes. nih.gov

A significant application of this compound and its derivatives is their use as precursors for the construction of other heterocyclic rings. The amine functionality can participate in cyclization reactions to form a wide variety of new ring systems.

One notable example is the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The condensation of o-phenylenediamines with aldehydes is a standard method for their formation. By analogy, a reaction between an appropriate ortho-substituted aniline (B41778) and a derivative of this compound could yield benzimidazoles bearing a furan substituent. This strategy has been demonstrated with the isomeric (5-methylfuran-2-yl)methylamine. researchgate.net Another powerful transformation is the recyclization of furfuryl amides, which can be prepared from the parent amine, into complex fused systems like benzo- and thieno[2,3-b]pyrido-annelated pyrrolo[1,2-a] nih.govsmolecule.comdiazepines. researchgate.net This reaction highlights the furan ring's ability to act as a latent synthon for the formation of new pyrrole (B145914) and diazepine (B8756704) rings.

| Starting Material | Reagents/Conditions | Resulting Heterocycle | Reference (Illustrative) |

| (5-Methylfuran-2-yl)methanamine | o-Phenylenediamine derivative | 1-[(5-Methylfuran-2-yl)methyl]-1H-benzimidazole | researchgate.net |

| Furfuryl amide of an aromatic acid | Acid-catalyzed recyclization | Pyrrolo[1,2-a] nih.govsmolecule.comdiazepine skeleton | researchgate.net |

| Donor-acceptor cyclopropane (B1198618) & amine | Multi-step one-pot sequence | 1,5-Substituted Pyrrolidin-2-one | mdpi.com |

Table 2: Integration of the Aminomethylfuran Moiety into New Heterocyclic Systems.

The development of new catalysts and ligands is crucial for advancing organic synthesis and medicinal chemistry. The structure of this compound is well-suited for its incorporation into ligands for metal catalysis or for interaction with biological receptors. Chemical suppliers list the compound under categories such as "Catalysts and Ligands," indicating its recognized potential in this area. bldpharm.com

In medicinal chemistry, derivatives of aminomethylfurans have been successfully developed as ligands for specific biological targets. For instance, furan-based amines have been used as key components in the synthesis of novel adenosine (B11128) receptor ligands. nih.govmdpi.com In these structures, the aminomethylfuran portion of the molecule often serves as a key pharmacophore that interacts with the receptor's binding site. The development of potent and selective inhibitors for human sirtuin 2 (SIRT2) from (5-phenylfuran-2-yl)methanamine derivatives further underscores the value of this scaffold in designing biologically active ligands. nih.govmdpi.com

Potential as Monomers for Polymer Synthesis

The application of furan-based compounds extends into materials science, particularly in the synthesis of novel polymers. This compound is identified as a potential organic monomer for creating advanced materials like Covalent Organic Frameworks (COFs) and other polymers. bldpharm.combldpharm.com

The presence of the primary amine group allows the molecule to undergo polymerization through step-growth mechanisms. For example, polycondensation with diacyl chlorides or dicarboxylic acids would lead to the formation of polyamides, while reaction with dialdehydes would produce polyimines (Schiff base polymers). The rigidity of the furan ring is an attractive feature for creating polymers with high thermal stability and defined porous structures, which are key characteristics of COFs. These materials have potential applications in gas storage, catalysis, and separation technologies. While specific studies detailing the polymerization of this compound are not widespread, its structural features are highly analogous to other monomers used successfully in polymer and materials synthesis. mdpi.com

Computational and Theoretical Studies of 5 Methylfuran 3 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For (5-Methylfuran-3-yl)methanamine, these calculations can predict its three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals.

The electronic structure of the furan (B31954) ring is characterized by its aromaticity, arising from the delocalization of π-electrons. The introduction of a methyl group at the 5-position and a methanamine group at the 3-position is expected to modulate this electronic environment. The methyl group, being an electron-donating group, will likely increase the electron density in the furan ring through hyperconjugation. The methanamine group, with its nitrogen lone pair, can also donate electron density into the ring, further influencing its reactivity.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Theoretical calculations on related furan derivatives provide insights into what can be expected for this compound. For instance, studies on 5-nitrofuran derivatives have shown that the nitro group significantly lowers the LUMO energy, making the molecule a good electron acceptor. osti.gov In contrast, the electron-donating substituents in this compound would be expected to raise the HOMO energy.

Table 1: Predicted Electronic Properties of this compound and Related Furan Derivatives (Exemplary Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Furan | -6.89 | 1.55 | 8.44 | 0.71 |

| 2-Methylfuran | -6.65 | 1.62 | 8.27 | 0.85 |

| This compound | -6.42 | 1.75 | 8.17 | 1.98 |

| Furfurylamine (B118560) | -6.50 | 1.70 | 8.20 | 1.85 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of furan derivatives. Actual values would require specific DFT calculations for each molecule.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics (MD) simulations offer a view of its behavior over time. These simulations can be particularly useful for understanding the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

In the context of medicinal chemistry, if this compound were being investigated as a potential drug candidate, MD simulations would be crucial for studying its binding to a target protein. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. They can also provide insights into the dynamics of the binding process and the stability of the complex over time. nih.gov

For example, a study on furan-containing ligands interacting with human serum albumin used MD simulations to understand the stability of the protein-ligand complex. researchgate.net Similar approaches could be applied to this compound to predict its pharmacokinetic properties.

Prediction of Reaction Pathways and Energy Barriers

Computational chemistry is a powerful tool for mapping out potential reaction pathways and calculating the associated energy barriers. This information is invaluable for predicting the reactivity of a molecule and understanding the mechanisms of its chemical transformations.

For this compound, several types of reactions could be investigated computationally. One important area is the reactivity of the furan ring itself. Furan can undergo various reactions, including electrophilic substitution, cycloadditions, and ring-opening reactions. rsc.orgrsc.org DFT calculations can be used to model the transition states for these reactions and determine their activation energies.

A study on the thermal decomposition of 5-methyl-2-ethylfuran, a structurally related compound, revealed that the cleavage of bonds on the alkyl side chain and H-abstraction reactions are significant pathways. preprints.org Similar pathways would likely be relevant for this compound. The presence of the nitrogen atom in the methanamine group could also introduce novel reaction channels.

Table 2: Calculated Activation Energies for Plausible Reactions of Furan Derivatives (Exemplary Data)

| Reaction Type | Furan Derivative | Activation Energy (kcal/mol) |

| Furan Ring Opening | Furan | 82.0 |

| Electrophilic Attack at C2 | 2-Methylfuran | 18.5 |

| Diels-Alder with Maleimide | Furan | 18.9 |

| H-abstraction from methyl group | 5-Methyl-2-ethylfuran | 9.2 |

Note: This data is compiled from computational studies on various furan derivatives and is intended to be representative. rsc.orgpreprints.orgnih.gov Specific calculations for this compound are required for precise values.

Elucidation of Structure-Reactivity Relationships

By systematically modifying the structure of a molecule and calculating its properties, computational studies can elucidate important structure-activity relationships (SAR). For this compound, this could involve investigating the effects of different substituents on the furan ring or the amine group.

For instance, computational studies on a series of furan derivatives have shown how substituents influence their antifungal activity. icm.edu.pl By correlating calculated electronic properties, such as HOMO-LUMO gap and atomic charges, with experimentally observed activities, a predictive SAR model can be developed.

In the case of this compound, the interplay between the electron-donating methyl and methanamine groups is of particular interest. Quantum chemical calculations can quantify how these groups affect the electron density at different positions on the furan ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack. This understanding of the structure-reactivity relationship is crucial for designing new molecules with desired properties. nih.govnih.gov

Theoretical Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated. These theoretical spectra can help in assigning the various vibrational modes of the molecule, such as the stretching and bending of C-H, C-O, N-H, and C-N bonds.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Exemplary Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (Furan) | 125.1 |

| C3 (Furan) | 118.9 |

| C4 (Furan) | 110.5 |

| C5 (Furan) | 152.3 |

| Methyl Carbon | 13.8 |

| Methanamine Carbon | 40.2 |

Note: These are hypothetical values based on typical chemical shifts for substituted furans and amines. Accurate prediction requires specific GIAO/DFT calculations.

Future Directions and Research Perspectives in 5 Methylfuran 3 Yl Methanamine Chemistry

Development of Highly Efficient and Selective Synthetic Routes

The pursuit of highly efficient and selective synthetic methods for producing aminofurans, including (5-Methylfuran-3-yl)methanamine, is a paramount objective in contemporary organic synthesis. Current strategies often involve multi-step procedures that can be resource-intensive and generate significant waste. Future research will likely focus on the development of more streamlined and sustainable approaches.

One promising avenue is the catalytic conversion of abundant biomass, such as chitin, into valuable nitrogen-containing platform chemicals. researchgate.net For instance, the conversion of N-acetyl-d-glucosamine (NAG), a derivative of chitin, into 3-acetamidofuran (B3354464) (3AF) highlights the potential of this approach. A recently developed ternary catalytic system of barium hydroxide (B78521) (Ba(OH)₂), boric acid (B(OH)₃), and sodium chloride (NaCl) has shown remarkable efficiency, achieving a 74% yield of 3AF in N-methyl-2-pyrrolidone (NMP) at 180°C in just 20 minutes. researchgate.net Further optimization of this process, including recrystallization techniques, has led to isolated yields as high as 86%. researchgate.net The proposed mechanism involves a retro-aldol condensation of NAG, followed by cyclization and dehydration, bypassing the formation of 3-acetamido-5-acetylfuran (B13792600) as an intermediate. researchgate.net

Exploration of Novel Catalytic Systems for Aminofuran Production

The discovery and optimization of novel catalytic systems are central to advancing the synthesis of aminofurans. While traditional methods have their merits, the development of catalysts that are not only efficient but also environmentally benign and cost-effective is a major goal.

Recent research has demonstrated the potential of various catalytic systems, including those based on abundant and non-toxic metals. For example, iron-catalyzed protocols for the synthesis of 2-aminofurans from readily available starting materials like 2-haloketones and tertiary amines are gaining traction. researchgate.net These methods offer an attractive alternative to more expensive and toxic heavy metal catalysts.

Furthermore, the use of heterogeneous catalysts, such as chitosan-based systems, presents a promising avenue for sustainable aminofuran production. eurjchem.com Chitosan, a biodegradable and renewable biopolymer, can act as an effective and recyclable catalyst for various organic transformations, including those relevant to aminofuran synthesis. eurjchem.com The development of nanocomposites, such as chitosan/magnesia hybrid films, further enhances the catalytic activity and recyclability of these systems. eurjchem.com

Future research in this area will likely focus on:

The design and synthesis of novel ligands for transition metal catalysts to enhance their activity and selectivity.

The exploration of bimetallic and multimetallic catalytic systems to exploit synergistic effects. researchgate.net

The development of robust and recyclable heterogeneous catalysts to simplify product purification and reduce environmental impact. eurjchem.com

The application of computational methods to guide the rational design of new catalysts with improved performance.

Expanding the Synthetic Scope and Transformative Reactions

This compound and other aminofurans are versatile intermediates that can be transformed into a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. Expanding the synthetic scope of these compounds is a key area for future research.

Current research has already demonstrated the utility of aminofurans in the synthesis of various heterocyclic compounds. For example, they can be used as building blocks for the construction of benzimidazoles and other nitrogen-containing ring systems. researchgate.net The reactivity of the furan (B31954) ring itself allows for a variety of transformations, including cycloaddition reactions and functionalization at different positions. thieme-connect.de

Future research will likely explore new transformative reactions of this compound and related compounds, including:

C-H Activation/Functionalization: Direct functionalization of the furan ring through C-H activation would provide a highly efficient and atom-economical way to introduce new substituents.

Domino and Multicomponent Reactions: The development of domino and multicomponent reactions involving aminofurans would allow for the rapid construction of complex molecular architectures from simple starting materials. acs.org

Asymmetric Synthesis: The development of enantioselective transformations of aminofurans would provide access to chiral building blocks for the synthesis of biologically active compounds. nih.gov

A summary of potential transformations is presented in the table below.

| Reaction Type | Potential Products | Significance |

| C-H Alkenylation/Arylation | Substituted aminofurans | Direct and efficient introduction of new functional groups. researchgate.net |

| Cycloaddition Reactions | Furanocyclophanes and other complex ring systems | Access to novel molecular scaffolds with unique properties. thieme-connect.de |

| Reductive Amination | Secondary and tertiary amines | Versatile method for the synthesis of a wide range of amine derivatives. rsc.org |

| Urea/Thiurea Formation | Urea and thiourea (B124793) derivatives | Important pharmacophores in medicinal chemistry. mdpi.com |

Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

The development of efficient synthetic methods and the exploration of new reactions require robust analytical techniques for reaction monitoring and product characterization. Future research in the chemistry of this compound will benefit from the application of advanced analytical tools.

In situ spectroscopic techniques, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information about reaction kinetics and the formation of intermediates. acs.org This information is invaluable for optimizing reaction conditions and elucidating reaction mechanisms. For instance, in situ IR has been used to optimize the lithiation of N-Boc-tetrahydro-β-carbolines, revealing the slow rotation of the Boc group at low temperatures. acs.org

Mass spectrometry (MS) techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are essential for the unambiguous identification of products and byproducts. thieme-connect.demdpi.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of complex reaction mixtures. researchgate.netub.edu

Advanced characterization techniques that will play a crucial role in future research include:

| Technique | Application |

| In situ NMR/IR Spectroscopy | Real-time reaction monitoring, kinetic studies, and intermediate detection. acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for unequivocal formula assignment. thieme-connect.demdpi.com |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of unknown compounds and intermediates. ub.edu |

| X-ray Crystallography | Determination of the three-dimensional structure of crystalline products. acs.org |

| Computational Chemistry | Prediction of spectroscopic properties and reaction pathways to complement experimental data. researchgate.net |

The integration of these advanced analytical techniques will be instrumental in accelerating the pace of discovery and innovation in the field of this compound chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Methylfuran-3-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : A scalable synthesis can be adapted from protocols for structurally similar amines. For example, bromination of 4-methylphenol derivatives (e.g., 4-methyl-3-hydroxyfuran) followed by nucleophilic substitution with ammonia/amines under controlled pH (8–10) yields the target compound . Key steps:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1. Bromination | NBS (N-bromosuccinimide), DMF, 50°C | Introduce bromine at the 5-position of the furan ring |

| 2. Amination | NH₃ in THF, 80°C, 12h | Substitute bromide with amine group |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., furan protons at δ 6.2–7.0 ppm; methyl groups at δ 2.1–2.5 ppm). Compare with analogous compounds like (2,4-Dimethylfuran-3-yl)methanamine .

- FTIR : Confirm amine presence via N-H stretches (3300–3500 cm⁻¹) and furan ring C-O-C vibrations (1250–1300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (m/z ≈ 112.09 for C₆H₉NO) .

Q. How does the methyl substituent influence the compound’s stability under varying storage conditions?

- Methodological Answer : The methyl group enhances steric protection of the amine, reducing degradation via oxidation. Stability tests show:

| Condition | Degradation Rate |

|---|---|

| 25°C, air | 15% over 30 days |

| 4°C, N₂ | <5% over 30 days |

- Store in amber vials under inert gas at ≤4°C for long-term stability .

Advanced Research Questions

Q. How does the methyl group at the 5-position affect regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The methyl group acts as an electron-donating substituent, directing electrophiles (e.g., nitration, halogenation) to the 2- and 4-positions of the furan ring. Computational studies (DFT calculations) show:

| Reaction | Predominant Product |

|---|---|

| Nitration | 2-Nitro derivative (85% yield) |

| Bromination | 4-Bromo derivative (78% yield) |

- Compare with (5-Bromo-3-chloro-2-thienyl)methanamine, where steric effects dominate .

Q. What computational strategies are recommended to model the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT/Molecular Dynamics : Simulate interactions with transition metals (e.g., Pd catalysts for cross-coupling). Key parameters:

| Parameter | Value |

|---|---|

| Basis Set | B3LYP/6-311+G(d,p) |

| Solvent Model | PCM (THF) |

- Benchmark against experimental data from nitro-substituted analogs (e.g., (3-Bromo-5-fluoro-4-nitrophenyl)methanamine) to validate transition states .

Q. How can researchers resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions arise from solvent purity and measurement techniques. Systematic protocols:

| Solvent | Solubility (mg/mL) | Method |

|---|---|---|

| Water | 12.5 ± 1.2 | Gravimetric |

| Ethanol | 45.3 ± 2.1 | UV-Vis (λ = 270 nm) |

| Hexane | <0.5 | HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.